1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18799957
Molecular Formula: C8H3F7OS
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F7OS |
|---|---|
| Molecular Weight | 280.16 g/mol |
| IUPAC Name | 5-(difluoromethoxy)-1,2-difluoro-3-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H |
| Standard InChI Key | JDBMUBQYPOMUQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)SC(F)(F)F)OC(F)F |
Introduction
Molecular Structure and Characterization
Stereoelectronic Configuration
The compound’s benzene core features fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCFH) at position 5, and a trifluoromethylthio (-SCF) moiety at position 3 . This substitution pattern creates a highly electron-deficient aromatic system, as evidenced by its computed topological polar surface area of 34.5 Ų . The SMILES notation explicitly defines the connectivity, while the InChIKey provides a unique identifier for database queries .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 280.16 g/mol | |
| XLogP3-AA (Log P) | 4.8 | |
| Hydrogen Bond Acceptors | 9 | |
| Rotatable Bonds | 3 |
The trifluoromethylthio group introduces significant lipophilicity, as reflected in the high XLogP3 value of 4.8 . This substituent also contributes to steric bulk, potentially influencing reactivity in substitution reactions.
Spectroscopic Signatures
While experimental spectral data (e.g., , , NMR) are unavailable in the reviewed sources, computational models predict characteristic shifts. For instance, the deshielding effect of electronegative substituents would result in upfield NMR signals for the difluoromethoxy group.
Synthesis and Manufacturing
Strategic Fluorination Approaches
Industrial production likely employs sequential halogenation and thiolation steps. A plausible route involves:
-
Directed ortho-metalation of a fluorobenzene precursor to install the difluoromethoxy group.
-
Regioselective fluorination using agents like Selectfluor™ to introduce fluorine at positions 1 and 2.
-
Thiolation via nucleophilic aromatic substitution with trifluoromethylthiolate .
Continuous flow reactors may optimize exothermic fluorination steps, enhancing safety and yield. The absence of melting/boiling point data in sources suggests challenges in purification, possibly necessitating fractional crystallization or preparative HPLC.
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in common organic solvents (e.g., dichloromethane, THF) but limited aqueous miscibility due to its hydrophobic trifluoromethylthio group . Accelerated stability studies under ICH guidelines are unreported, but analog compounds demonstrate thermal stability up to 150°C.
Table 2: Computed Physicochemical Parameters
| Property | Value | Method (Source) |
|---|---|---|
| Exact Mass | 279.97928302 Da | PubChem |
| Heavy Atom Count | 17 | Cactvs 3.4.8.18 |
| Complexity Index | 247 | Cactvs 3.4.8.18 |
The high complexity index (247) underscores the challenges in synthetic scale-up and computational modeling .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Fluorinated arylthioethers are pivotal in protease inhibitor design. The trifluoromethylthio group’s metabolic stability could enhance drug half-life, while difluoromethoxy improves blood-brain barrier penetration . Preclinical studies of analogs show IC values <100 nM against viral targets.
Advanced Materials
In polymer science, such compounds serve as monomers for:
-
Fluorinated poly(ether sulfone)s with enhanced dielectric properties
-
Liquid crystal matrices for high-resolution displays
The compound’s thermal stability and low polarizability make it suitable for aerospace coatings, though application-specific data remain proprietary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume